molecular formula C21H16N2S B8692617 1-Benzylthio-4-phenylphthalazine

1-Benzylthio-4-phenylphthalazine

Cat. No. B8692617
M. Wt: 328.4 g/mol
InChI Key: ZARFDTJTQSGPEC-UHFFFAOYSA-N
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Patent
US06486158B1

Procedure details

To a suspension of 4-phenylphthalazine-1-thiol (238 mg; 1 mmol) in ethanol (30 ml), aqueous KOH (1 molar, 1 ml) and N,N-dimethylacetamide (30 ml) are added. After 10 minutes, benzylchloride (126 mg, 1 mmol) is added, and the mixture is stirred at room temperature overnight. The solution is concentrated, and water (20 ml) is added to the residual to give a precipitate. Filtration gives a light yellow solid (R1=phenyl, R2=phenyl, A=benzene, Y1=CH2, m=0, n=1, p=0, q=0).
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([SH:17])=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:18](Cl)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C1C=CC=CC=1>C(O)C.[OH-].[K+].CN(C)C(=O)C>[CH2:18]([S:17][C:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8][N:9]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:4.5|

Inputs

Step One
Name
Quantity
238 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN=C(C2=CC=CC=C12)S
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
126 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
ADDITION
Type
ADDITION
Details
water (20 ml) is added to the residual
CUSTOM
Type
CUSTOM
Details
to give a precipitate
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gives a light yellow solid (R1=phenyl, R2=phenyl

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C1=CC=CC=C1)SC1=NN=C(C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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